molecular formula C24H26N4O3 B3310969 N-(4-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946233-45-0

N-(4-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3310969
CAS No.: 946233-45-0
M. Wt: 418.5 g/mol
InChI Key: RTZWUIRUVNLQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-indole core substituted at the 1-position with an acetamide group linked to a 4-ethoxyphenyl moiety. At the 2-position of the indole, a 1,3,4-oxadiazole ring is attached, which is further substituted with a 2-methylpropyl (isobutyl) group. Its molecular formula is C₂₄H₂₆N₄O₃, with an average molecular mass of 418.49 g/mol (derived from structural analogs in ). The ethoxyphenyl group enhances lipophilicity, while the oxadiazole ring contributes to π-π stacking and hydrogen-bonding interactions, making it relevant for pharmacological studies .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-4-30-19-11-9-18(10-12-19)25-22(29)15-28-20-8-6-5-7-17(20)14-21(28)24-27-26-23(31-24)13-16(2)3/h5-12,14,16H,4,13,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZWUIRUVNLQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with the acetamide group. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and oxadiazole moieties could play a role in binding to these targets, influencing biological pathways.

Comparison with Similar Compounds

N-(4-Trifluoromethylphenyl) Analog (C₂₃H₂₁F₃N₄O₂)

  • Key Difference : The ethoxyphenyl group in the target compound is replaced with a trifluoromethylphenyl group.
  • The molecular mass (442.44 g/mol) is higher due to fluorine atoms .
  • Biological Relevance : Fluorinated analogs often exhibit improved bioavailability and target binding in kinase inhibitors .

N-(2,6-Dimethylphenyl) Sulfanyl Derivative (C₂₀H₁₇N₄SO₃Cl)

  • Key Difference : Incorporates a sulfanyl (-S-) linker between the oxadiazole and acetamide, with a 2,6-dimethylphenyl group.
  • Impact : The sulfanyl group increases polarity, as evidenced by UV-Vis absorbance maxima at 270–290 nm (Table 4 in ). This contrasts with the target compound’s ether linkage, which may reduce oxidative degradation .

Oxadiazole Ring Modifications

Phthalazinone-Oxadiazole Hybrids (e.g., 4b, 4c)

  • Key Difference: The indole core is replaced with phthalazinone, and the oxadiazole is fused with sulfonamide or toluidine groups.
  • Impact : These derivatives exhibit exceptionally high melting points (>300°C), suggesting stronger crystalline packing than the target compound. Their synthesis requires ultrasonic-assisted reactions, indicating higher synthetic complexity .
  • Bioactivity: Phthalazinone hybrids show anti-proliferative activity against cancer cell lines, whereas indole-based compounds (like the target) may target neurological pathways .

Heterocyclic Core Variations

Benzofuran-Oxadiazole Hybrids (2a, 2b)

  • Key Difference : Indole is replaced with benzofuran.
  • These compounds demonstrate potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), contrasting with the indole-oxadiazole scaffold’s hypothesized CNS activity .

Thiazol-4-one Tautomers (3c-I and 3c-A)

  • Key Difference : Oxadiazole is replaced with a thiazol-4-one ring, which exists in a 1:1 tautomeric mixture.

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent Bioactivity Insights Reference
Target Compound 418.49 Not reported 4-Ethoxyphenyl, isobutyl Hypothesized CNS activity
N-(Trifluoromethylphenyl) 442.44 Not reported CF₃ Enhanced metabolic stability
Phthalazinone Hybrid (4b) >300 >300 Sulfamoylphenyl Anti-proliferative (IC₅₀: 8 µM)
Benzofuran-Oxadiazole (2a) 423.87 Not reported 3-Chlorophenyl Antimicrobial (MIC: 2 µg/mL)

Biological Activity

N-(4-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide represents a novel compound of significant interest in pharmaceutical research due to its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Compound Overview

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C24H26N4O3
  • CAS Number: 946233-33-6

The compound consists of an indole ring, an oxadiazole moiety, and an acetamide group. Such structural diversity suggests multiple potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole and indole components are known to exhibit various pharmacological effects, including:

  • Enzyme Inhibition: The compound may inhibit certain kinases or enzymes involved in cellular signaling pathways, which is crucial for cancer therapy.
  • Antioxidant Activity: The presence of phenolic structures in the compound may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

Compound Cell Line IC50 (µg/mL) Reference
Compound 4MCF-72.13
Compound 4HepG21.63

These findings suggest that this compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been documented. For example:

Compound Target MIC (µg/mL) Reference
Compound 14aGram-positive bacteria7.9
Compound 14bGram-negative bacteria15.15

These results indicate that this compound may possess significant antimicrobial activity.

Synthesis and Biological Evaluation

A study by Alam et al. synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these derivatives, several exhibited potent anticancer effects comparable to established chemotherapeutics like Doxorubicin . The study emphasizes the potential of oxadiazole-containing compounds in cancer therapy.

Antioxidant Studies

Research has shown that compounds with similar structures demonstrate strong antioxidant activities. For instance, Zabiulla et al. reported that certain oxadiazole derivatives exhibited significant free radical scavenging abilities with IC50 values comparable to standard antioxidants like Ascorbic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.